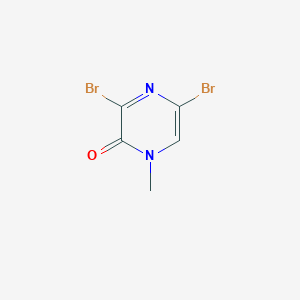

3,5-Dibromo-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3,5-dibromo-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVJQIHAUHVGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516841 | |

| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87486-34-8 | |

| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, N-methylaminoacetonitrile, followed by a cyclization reaction to yield the target pyrazinone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of N-methylaminoacetonitrile hydrochloride from methylamine hydrochloride, formaldehyde, and sodium cyanide. The resulting aminoacetonitrile is then cyclized with oxalyl bromide to form the desired 3,5-dibrominated pyrazinone ring system.

Experimental Protocols

Step 1: Synthesis of N-methylaminoacetonitrile Hydrochloride

This procedure is adapted from a patented method for the preparation of methylaminoacetonitrile hydrochloride.

Materials:

-

Methylamine hydrochloride

-

Formaldehyde (30% aqueous solution)

-

Sodium cyanide

-

3-Mercaptopropionic acid

-

Hydrochloric acid

-

Ethanol

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add methylamine hydrochloride (67.5 g), 30% formaldehyde solution (120 g), and 3-mercaptopropionic acid (4.9 g).

-

Stir the mixture for 30 minutes and then cool to below 0°C in an ice-salt bath.

-

Slowly add a 30% aqueous solution of sodium cyanide (163 g) dropwise, maintaining the temperature at 0°C. The addition should take 2-3 hours.

-

After the addition is complete, continue stirring at 0°C for 1 hour.

-

Allow the reaction mixture to stand and separate. The upper layer containing the crude N-methylaminoacetonitrile is collected.

-

To a separate flask, add ethanol (50 g) and the crude N-methylaminoacetonitrile (50 g). Cool the mixture to below 10°C.

-

While stirring, slowly add ethanolic hydrochloric acid, maintaining the temperature between 5-10°C, until the pH of the solution is between 1 and 2.

-

Slowly warm the mixture to 80°C and hold at this temperature for 30 minutes.

-

Cool the mixture to 0-5°C and maintain this temperature for 30 minutes to allow for precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry to yield N-methylaminoacetonitrile hydrochloride.

Quantitative Data:

| Product | Form | Yield | Purity |

|---|

| N-methylaminoacetonitrile hydrochloride | White solid | ~70% (based on methylamine hydrochloride) | >98.5% |

Step 2: Synthesis of this compound

This procedure is based on the general method for the synthesis of 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles, often referred to as Hoornaert's method or an optimized version thereof.

Materials:

-

N-methylaminoacetonitrile hydrochloride

-

Oxalyl bromide

-

Toluene

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere, suspend N-methylaminoacetonitrile hydrochloride in anhydrous toluene.

-

Cool the suspension in an ice bath and slowly add oxalyl bromide dropwise. Caution: Oxalyl bromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess oxalyl bromide by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data: Yields for this specific reaction are not detailed in the available literature but are generally moderate for this type of transformation.

| Product | Form | Molecular Formula | Molecular Weight |

| This compound | Solid | C5H4Br2N2O | 267.91 g/mol |

Spectroscopic Data

Expected 1H NMR Signals:

-

A singlet for the N-methyl protons (CH3), likely in the range of 3.0-4.0 ppm.

-

A singlet for the vinyl proton on the pyrazinone ring, likely in the range of 7.0-8.0 ppm.

Expected 13C NMR Signals:

-

A signal for the N-methyl carbon.

-

Signals for the carbon atoms of the pyrazinone ring, including the carbonyl carbon and the two bromine-substituted carbons.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The described two-step pathway offers a viable route for the preparation of this important heterocyclic compound. Researchers and scientists in the field of drug development can utilize the provided experimental protocols and data as a foundation for their synthetic endeavors. Further optimization of the cyclization step and detailed spectroscopic analysis of the final product would be valuable additions to the existing knowledge base.

An In-depth Technical Guide to 3,5-Dibromo-1-methylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1-methylpyrazin-2(1H)-one is a halogenated heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its pyrazinone core is a key structural motif in various biologically active molecules, making this compound a valuable building block in the design and synthesis of novel therapeutic agents and other functional organic materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Br₂N₂O | [1][2][3] |

| Molecular Weight | 267.91 g/mol | [2][3] |

| CAS Number | 87486-34-8 | [2][3][4] |

| Appearance | White to light brown solid | [5] |

| Melting Point | 98 °C | [5] |

| Boiling Point | 261.9 ± 50.0 °C (Predicted) | [5] |

| Density | 2.20 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | -6.54 ± 0.70 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (e.g., Nitrogen or Argon) | [5] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, predicted mass spectrometry data from computational models can provide insights into its mass-to-charge ratio under different ionization conditions.

Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.87633 | 122.8 |

| [M+Na]⁺ | 288.85827 | 136.4 |

| [M-H]⁻ | 264.86177 | 128.5 |

| [M+NH₄]⁺ | 283.90287 | 141.7 |

| [M+K]⁺ | 304.83221 | 121.4 |

Data sourced from PubChem.[1]

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from an α-aminonitrile precursor. A general and widely applicable method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[6][7] In the case of this compound, the α-aminonitrile would be derived from methylamine.

The following diagram illustrates a generalized synthetic workflow for this class of compounds.

Experimental Protocol (General Method)

The following is a generalized experimental protocol based on the synthesis of related 3,5-dihalo-2(1H)-pyrazinones.[6][7] Note: This is not a detailed, optimized protocol for the specific title compound and should be adapted and optimized by the researcher.

-

Preparation of the α-Aminonitrile: The α-aminonitrile derived from methylamine is prepared via a Strecker-type reaction involving methylamine, an appropriate aldehyde, and a cyanide source.

-

Cyclization: The α-aminonitrile is dissolved in a suitable solvent such as toluene or o-dichlorobenzene.

-

An excess of oxalyl bromide is added to the solution.

-

The reaction mixture is heated at a temperature ranging from 70-100 °C for 4-6 hours or stirred at room temperature for several days until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Reactivity and Use in Further Synthesis

This compound is a valuable building block due to the differential reactivity of the two bromine atoms, which allows for selective functionalization. It is often used in cross-coupling and nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution: The bromine at the 3-position is susceptible to nucleophilic aromatic substitution by various amines.[6]

-

Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to introduce aryl or heteroaryl substituents.[6]

The following diagram illustrates the utility of this compound as a synthetic intermediate.

Potential Biological and Pharmaceutical Applications

While there is no specific biological activity reported for this compound itself, the pyrazinone scaffold is of significant interest in medicinal chemistry. Various substituted pyrazinone and pyrazine derivatives have been investigated for a range of biological activities.

-

Antimicrobial and Antifungal Activity: Substituted pyrazinecarboxamides have been evaluated for their antimycobacterial and antifungal properties.[8] The presence of halogen substituents has been noted in compounds with biological activity.[8]

-

Enzyme Inhibition: Pyrazine-based compounds have been designed and synthesized as inhibitors of enzymes such as mycobacterial methionine aminopeptidase 1, a target for anti-tuberculosis drug discovery.[9]

-

Anticancer Activity: The pyrazoline scaffold, a related heterocyclic system, has been incorporated into molecules exhibiting anticancer properties.[10] The broader class of nitrogen-containing heterocycles is a rich source of inspiration for the development of new anticancer agents.

The utility of this compound as a synthetic intermediate allows for the generation of diverse libraries of substituted pyrazinones for screening against various biological targets.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. PubChemLite - 3,5-dibromo-1-methyl-1h-pyrazin-2-one (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]

- 2. usbio.net [usbio.net]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. rndmate.com [rndmate.com]

- 5. This compound | 87486-34-8 [amp.chemicalbook.com]

- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 8. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]

- 9. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Data for 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of 3,5-Dibromo-1-methylpyrazin-2(1H)-one are summarized in the table below. This information is crucial for its identification and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂O | PubChem, Chemical Suppliers |

| Molecular Weight | 267.91 g/mol | Chemical Suppliers |

| CAS Number | 87486-34-8 | Chemical Suppliers |

| Monoisotopic Mass | 265.86905 Da | PubChem |

Predicted Mass Spectrometry Data

While experimental mass spectra were not found, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available through databases such as PubChem. This data is valuable for the identification of the compound in mass spectrometry analyses.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.87633 |

| [M+Na]⁺ | 288.85827 |

| [M-H]⁻ | 264.86177 |

| [M+NH₄]⁺ | 283.90287 |

| [M+K]⁺ | 304.83221 |

| [M]⁺ | 265.86850 |

| [M]⁻ | 265.86960 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the public domain. However, this section outlines the general methodologies that would be employed for such characterization based on standard laboratory practices for organic compounds.[2]

General Synthesis Protocol: The synthesis of pyrazinone derivatives often involves multi-step reactions. A common route could involve the bromination of a pyrazinone precursor. A typical synthesis workflow would include:

-

Reaction Setup: The starting materials would be dissolved in a suitable solvent under a controlled atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Brominating agents would be added, and the reaction mixture would be stirred at a specific temperature for a set duration.

-

Reaction Monitoring: The progress of the reaction would be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be quenched and extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent evaporated.

-

Purification: The crude product would be purified using column chromatography to isolate the desired compound.

General Spectroscopic Analysis Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The spectra would be recorded on an NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum would be obtained using an FTIR spectrometer.

-

The sample could be analyzed as a thin film, a KBr pellet, or in a suitable solvent.

-

Absorption bands would be reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

The ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) would be selected based on the compound's properties.

-

Visualizations

The following diagrams illustrate a generalized workflow for spectroscopic analysis and the chemical structure of the target compound.

References

3,5-Dibromo-1-methylpyrazin-2(1H)-one mechanism of action in biological systems

Executive Summary

This technical guide addresses the current scientific understanding of the biological mechanism of action for the compound 3,5-Dibromo-1-methylpyrazin-2(1H)-one. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this specific molecule. While the compound is commercially available and indexed by chemical suppliers, it appears to be an uncharacterized agent in the context of biological systems.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 87486-34-8 |

| Molecular Formula | C₅H₄Br₂N₂O |

| Molecular Weight | 267.91 g/mol |

Review of Existing Data

Extensive searches of scientific databases and literature have been conducted to gather all available information on the biological properties of this compound. These searches included queries for its mechanism of action, biological activity, pharmacological properties, and involvement in any signaling pathways.

The results of this comprehensive search indicate that while this compound is listed in the catalogs of several chemical suppliers[1][2][3], there is a notable absence of peer-reviewed scientific publications detailing its effects on biological systems. No data regarding its mechanism of action, quantitative biological activity, or relevant experimental protocols could be identified.

Analysis of Related Compounds

In the absence of direct data, a search for structurally related compounds was performed to infer potential biological activities. While various pyrazinone derivatives have been investigated for their therapeutic potential, the specific contributions of the dibromo and N-methyl substitutions on this particular pyrazinone core remain unelucidated. Without experimental data, any discussion of its mechanism of action would be purely speculative and fall outside the scope of this evidence-based technical guide.

Conclusion and Future Directions

Currently, the mechanism of action of this compound in biological systems is unknown. The core requirements for this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the lack of available scientific research on this compound.

For researchers and drug development professionals interested in this molecule, the field is open for foundational research. Initial steps should include in vitro screening assays to determine its cytotoxic, antimicrobial, or other potential biological activities. Should any activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and its effects on cellular signaling pathways.

Logical Workflow for Future Research

For any future investigation into the biological activity of this compound, a logical experimental workflow would be necessary.

Caption: A proposed workflow for the initial biological characterization of this compound.

References

Unveiling the Chemistry and Biology of Brominated Pyrazinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrazinones represent a fascinating and increasingly important class of heterocyclic natural products. Initially discovered from marine organisms, these compounds have garnered significant attention for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of brominated pyrazinones, with a focus on the core chemical and biological principles that underpin their significance in medicinal chemistry and drug development.

Discovery and History: From Marine Sponges to the Laboratory

The story of brominated pyrazinones is intrinsically linked to the exploration of marine biodiversity. While the pyrazinone core is a known scaffold in various natural products, the discovery of its brominated congeners primarily emerged from studies of marine invertebrates, particularly sponges of the order Verongiida. These organisms are renowned for their production of a diverse array of brominated tyrosine-derived alkaloids.

One of the pivotal discoveries in this field was the isolation of ma'edamines A and B from an Okinawan sponge of the genus Suberea. These compounds were identified as bromotyrosine alkaloids featuring a unique 2(1H)-pyrazinone ring, representing an early example of this structural motif in a brominated natural product.

Another significant milestone was the discovery of the dragmacidins , a family of complex bis-indole alkaloids isolated from various deep-water sponges of the genera Dragmacidon, Halicortex, Spongosorites, and Hexadella. Notably, dragmacidin D incorporates a brominated pyrazinone moiety, further highlighting the prevalence of this scaffold in marine natural products.[1]

The historical development of synthetic methodologies for pyrazinones predates the discovery of these natural products. Early methods for pyrazinone synthesis were described in the early 20th century, with more extensive exploration from the 1940s onwards, driven by their presence in other biologically active natural products.[1] The subsequent discovery of brominated marine natural products spurred the development of specific synthetic strategies to access these halogenated derivatives.

Isolation and Characterization of Naturally Occurring Brominated Pyrazinones

The isolation of brominated pyrazinones from their natural sources is a multi-step process that requires careful chromatographic techniques. A general workflow for the isolation and characterization of these compounds is outlined below.

Experimental Workflow for Isolation

References

Potential Therapeutic Targets of 3,5-Dibromo-1-methylpyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-1-methylpyrazin-2(1H)-one is a halogenated heterocyclic compound with a pyrazinone core. While direct biological studies on this specific molecule are not publicly available, its structural motifs—the pyrazinone ring and bromine substituents—are features of numerous compounds with significant pharmacological activities. This technical guide synthesizes existing research on structurally related pyrazinone, pyrazole, and brominated heterocyclic compounds to extrapolate the potential therapeutic targets of this compound. The primary inferred activities lie in anticancer, anti-inflammatory, and antimicrobial domains. This document provides a comprehensive overview of these potential applications, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows to guide future research and drug development efforts.

Introduction: Rationale for Investigation

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, to heterocyclic rings is a common strategy in drug design to modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The presence of two bromine atoms on the pyrazinone core of this compound suggests a potential for enhanced or novel biological activities compared to its non-halogenated counterparts. This guide explores the most promising therapeutic avenues for this compound based on an analysis of its structural analogs.

Potential Therapeutic Area: Oncology

The anticancer potential of pyrazinone and pyrazole derivatives is extensively documented. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inferred Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazinone analogs exhibit anticancer activity is through the inhibition of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer. The brominated nature of this compound may enhance its binding to the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Analogs have shown activity against RTKs such as TrkA, which are involved in cell growth and differentiation.

-

Janus Kinases (JAKs): Pyrazine-based compounds have demonstrated potent inhibition of JAK isoforms, which are key components of the JAK-STAT signaling pathway, crucial for cytokine-mediated cell proliferation.

-

Checkpoint Kinasess (Chk): Pyrazole derivatives have been identified as inhibitors of Chk2, a key regulator of the DNA damage response.

-

Aurora Kinases: Certain pyrazolyl benzimidazoles have shown potent inhibition of Aurora A and B kinases, which are essential for mitotic progression.

Below is a diagram illustrating a generalized workflow for identifying and characterizing kinase inhibitors.

In Silico Modeling of 3,5-Dibromo-1-methylpyrazin-2(1H)-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of the novel compound 3,5-Dibromo-1-methylpyrazin-2(1H)-one. Due to the limited publicly available data on this specific molecule, this paper outlines a hypothetical, yet plausible, in silico workflow targeting a relevant biological macromolecule. By leveraging established computational techniques, we explore potential binding modes, predict pharmacokinetic properties, and lay the groundwork for future experimental validation. This document serves as a detailed protocol and a strategic blueprint for the computational assessment of novel pyrazinone derivatives in drug discovery pipelines.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₄Br₂N₂O.[1][2][3] While specific biological activities for this molecule are not extensively documented in public literature, the pyrazinone scaffold is a known pharmacophore present in various biologically active compounds. Notably, pyrazine derivatives have been investigated as inhibitors of various kinases, including PIM-1 kinase, which is a recognized target in oncology.[1][2][4][5]

This guide will therefore use PIM-1 kinase as a representative target to illustrate a complete in silico modeling workflow for this compound. The methodologies described herein are broadly applicable to other potential protein targets.

Physicochemical and Predicted ADMET Properties

A preliminary in silico assessment of the drug-like properties of this compound is crucial. The following table summarizes its basic physicochemical properties and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, which are essential for evaluating its potential as a therapeutic agent.

| Property | Value | Source |

| Physicochemical Properties | ||

| CAS Number | 87486-34-8 | [1] |

| Molecular Formula | C₅H₄Br₂N₂O | [1][2][3] |

| Molecular Weight | 267.91 g/mol | [1] |

| XlogP (Predicted) | 1.5 | [6] |

| Predicted ADMET Properties | ||

| Human Intestinal Absorption | High | Predicted |

| Blood-Brain Barrier Permeation | Low | Predicted |

| CYP2D6 Inhibitor | No | Predicted |

| AMES Toxicity | Non-mutagenic | Predicted |

| hERG I Inhibitor | No | Predicted |

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico investigation of this compound, targeting PIM-1 kinase as a hypothetical interacting protein.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the target protein (PIM-1 kinase) for subsequent molecular docking and simulation studies.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are assigned to the atoms.

-

-

Protein Preparation:

-

The 3D crystal structure of PIM-1 kinase is downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

-

The protein structure is energy minimized to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the active site of PIM-1 kinase.

Protocol:

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the PIM-1 kinase crystal structure or by using a binding site prediction algorithm.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site of the protein.

-

Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to further refine the binding mode in a simulated physiological environment.

Protocol:

-

System Setup: The top-ranked docked complex is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove any bad contacts. This is followed by a two-step equilibration process: an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

Production Run: A production MD simulation is run for a specified time (e.g., 100 nanoseconds).

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to monitor the intermolecular interactions over time.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.

Concluding Remarks

This technical guide has outlined a comprehensive in silico strategy for the characterization of this compound. By employing a systematic workflow of ligand and protein preparation, molecular docking, and molecular dynamics simulations, it is possible to generate valuable hypotheses regarding the potential biological targets and binding interactions of this novel compound. The presented protocols and visualizations serve as a robust framework for researchers engaged in the computational assessment of new chemical entities, ultimately accelerating the drug discovery and development process. The hypothetical targeting of PIM-1 kinase provides a tangible example of how these methods can be applied to elucidate the mechanism of action for uncharacterized molecules. Future experimental validation is essential to confirm these in silico predictions.

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. keyorganics.net [keyorganics.net]

- 4. researchgate.net [researchgate.net]

- 5. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 6. PubChemLite - 3,5-dibromo-1-methyl-1h-pyrazin-2-one (C5H4Br2N2O) [pubchemlite.lcsb.uni.lu]

The Versatile Scaffold: 3,5-Dibromo-1-methylpyrazin-2(1H)-one in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer three-dimensional diversity and opportunities for multi-vector optimization. Among these, the pyrazinone core has emerged as a privileged structure, demonstrating a broad range of biological activities. This technical guide delves into the specific utility of the 3,5-Dibromo-1-methylpyrazin-2(1H)-one scaffold, a key building block in the development of potent and selective drug candidates. This document will provide a comprehensive overview of its synthesis, derivatization, and application in medicinal chemistry, with a focus on the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists and protein kinase inhibitors. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

The this compound Core: Physicochemical Properties

The foundational scaffold, this compound, possesses the chemical formula C₅H₄Br₂N₂O and a molecular weight of 267.91 g/mol .[1] Its structure is characterized by a pyrazinone ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at the N1 position. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87486-34-8 | [1] |

| Molecular Formula | C₅H₄Br₂N₂O | [1] |

| Molecular Weight | 267.91 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of the Core Scaffold

While the primary focus of this guide is the application of the scaffold, a general understanding of its synthesis is crucial. The synthesis of 3,5-dihalo-2(1H)-pyrazinones typically involves multi-step sequences starting from readily available materials. Although a specific, detailed protocol for the N-methylated version was not found in the immediate search, the synthesis of the parent 3,5-dihalo-2(1H)-pyrazinone is a key step. Subsequent N-methylation would provide the desired scaffold.

Application in Medicinal Chemistry: Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists

A significant application of the this compound scaffold is in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists. The CRF system is a key regulator of the stress response, and its dysregulation is implicated in anxiety and depression. Researchers at Bristol-Myers Squibb identified the N-3-phenylpyrazinone chemotype as a potent class of CRF1 receptor antagonists, with the 3,5-dihalogenated pyrazinone scaffold serving as a crucial starting material.[2][3][4]

The general synthetic strategy involves the selective substitution of the bromine atoms on the pyrazinone core. This allows for the introduction of various aryl and heteroaryl groups at the 3-position and other functionalities at the 5-position, leading to the optimization of potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on N3-phenylpyrazinones revealed several key insights. The binding affinity for the CRF1 receptor was found to be significantly influenced by the substituents on the phenyl ring at the 3-position and the nature of the group at the 5-position of the pyrazinone core.[3][4]

Table 2: In Vitro Activity of Representative N3-Phenylpyrazinone CRF1 Receptor Antagonists

| Compound | R¹ (at C5) | R² (Aryl at N3) | CRF₁ IC₅₀ (nM) | Reference |

| 12p | -H | 2,4-dichlorophenyl | 0.26 | [3][4] |

Note: This table is a representation based on the provided search results. A full SAR table would require access to the supplementary information of the cited paper.

Experimental Protocols

General Procedure for the Synthesis of N3-Aryl-5-substituted-pyrazinones:

The synthesis of this class of compounds typically starts with a 3,5-dihalo-2(1H)-pyrazinone. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is employed to introduce an aryl or heteroaryl amine at the 3-position. Subsequent functionalization at the 5-position can be achieved through another cross-coupling reaction.[2]

CRF1 Receptor Binding Assay:

The potency of the synthesized compounds is evaluated using a CRF1 receptor binding assay. This assay typically involves the use of cell membranes prepared from cells expressing the human CRF1 receptor and a radiolabeled CRF ligand. The ability of the test compounds to displace the radioligand is measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the radioligand binding) is determined.[3][4]

Functional Antagonism Assay:

To assess the functional activity of the compounds, a cell-based assay measuring the inhibition of CRF-stimulated cAMP accumulation is often used. Cells expressing the CRF1 receptor are treated with CRF in the presence and absence of the test compounds. The intracellular cAMP levels are then measured, and the ability of the compounds to antagonize the effect of CRF is quantified.[5]

Application in Medicinal Chemistry: Protein Kinase Inhibitors

The 2(1H)-pyrazinone scaffold has also been explored for the development of protein kinase inhibitors, which are crucial in cancer therapy.[6] The dihalogenated nature of the core allows for the systematic and selective introduction of substituents that can interact with the ATP-binding site of various kinases.

Design Strategy and Synthesis

The design of pyrazinone-based kinase inhibitors often involves mimicking the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region. The pyrazinone core can serve as a suitable scaffold for this purpose. The synthesis of 3,5-disubstituted 2(1H)-pyrazinones for kinase inhibition involves sequential and selective substitution of the halogen atoms, often utilizing palladium-catalyzed cross-coupling reactions.[6]

Diagram 1: General Workflow for the Synthesis of 3,5-Disubstituted Pyrazinone Kinase Inhibitors

Caption: Synthetic workflow for 3,5-disubstituted pyrazinones.

Biological Evaluation

The synthesized compounds are typically screened against a panel of protein kinases to determine their inhibitory activity and selectivity.

Table 3: Representative Kinase Inhibitory Activity of Pyrazinone Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Ma'edamine A | c-erbB-2 | 11 | [6] |

| Imidazo[1,2-a]pyrazine derivative | CDK9 | 7.88 | [7] |

| Pyrido[3,4-c]pyrazine-2(1H)-one derivative | ATR | 0.147 | [7] |

Note: The table includes examples of pyrazinone-containing kinase inhibitors to illustrate the potential of the scaffold. Specific data for derivatives of this compound would require more targeted searches.

Diagram 2: Signaling Pathway Inhibition by a Kinase Inhibitor

Caption: Inhibition of kinase-mediated signaling.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent CRF1 receptor antagonists is well-established, offering a promising avenue for the development of novel treatments for stress-related disorders. Furthermore, the broader pyrazinone class shows significant potential as a source of new protein kinase inhibitors for oncology.

Future research in this area will likely focus on expanding the diversity of substituents introduced onto the pyrazinone core to further optimize potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against other biological targets is also a promising direction for the discovery of new therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery efforts.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and significant applications of 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8), a key building block in the synthesis of targeted therapeutics.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 87486-34-8 | [1][2][3][4][5][6][7][8][9][10] |

| Chemical Name | This compound | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₄Br₂N₂O | [8] |

| Molecular Weight | 267.91 g/mol | [8] |

| Appearance | White powder or solid | [2][4] |

| Melting Point | 98 °C | [1] |

| Boiling Point | 261.9±50.0 °C at 760 mmHg | [1] |

| Purity | ≥95% - 99% (as offered by suppliers) | [2][5] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from ChemScene Safety Data Sheet.[1]

Key Application in Drug Discovery: Synthesis of BTK Inhibitors

This compound is a crucial commercially available starting material for the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and autoimmune diseases.

General Synthetic Workflow

The utilization of this compound in a research and development setting typically follows the workflow outlined below.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

The following is a representative experimental protocol derived from patent literature for the initial step in the synthesis of a BTK inhibitor precursor.

Reaction: Synthesis of Intermediate 5 via reaction of this compound with a substituted aniline.

Materials:

-

This compound (CAS 87486-34-8)

-

Appropriate 4-substituted 3-nitroaniline

-

Suitable solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

-

To a solution of the 4-substituted 3-nitroaniline in DMF, add potassium carbonate.

-

Add this compound to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

This is a generalized protocol and specific conditions may vary.

Biological Context: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[11] Activation of the BCR by an antigen initiates a signaling cascade where BTK is a central mediator.[1][12] This ultimately leads to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[11] Dysregulation of this pathway is implicated in various B-cell cancers and autoimmune disorders.

Suppliers

A number of chemical suppliers offer this compound. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and purity specifications.

| Supplier | Location |

| ChemScene | USA |

| ZHEJIANG JIUZHOU CHEM CO.,LTD | China |

| BLDpharm | Global |

| Cool Pharm Ltd. | China |

| Ambeed | USA |

| Key Organics | UK |

| Fluorochem | UK |

| Angene International Limited | Hong Kong |

This is not an exhaustive list and other suppliers may be available.[1][2][3][4][5][7][10][13][14][15]

References

- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.87486-34-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound CAS:87486-34-8_Cool Pharm Ltd._Chemical Cloud Database [chemcd.com]

- 6. China 3,5-Dibromo-1-methylpyrazin-2 (1H) -one CAS RHIF: 87486-34-8 Gwneuthurwyr - Sampl Am Ddim - Alfa Chemical [m.cy.alfachemar.com]

- 7. This compound|CAS 87486-34-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. rndmate.com [rndmate.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | 87486-34-8 [sigmaaldrich.com]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. keyorganics.net [keyorganics.net]

- 15. 87486-34-8 | this compound | Bromides | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3,5-Dibromo-1-methylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-1-methylpyrazin-2(1H)-one. This procedure is designed to guide researchers in the synthesis of novel 3,5-disubstituted-1-methylpyrazin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The reaction couples an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] For dihalogenated heterocyclic substrates like this compound, careful selection of reaction conditions is crucial to achieve the desired mono- or diarylation with high selectivity.[4][5]

General Reaction Scheme:

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the reaction conditions for each specific substrate combination.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath/microwave reactor

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

-

Reagents for extraction and column chromatography (e.g., ethyl acetate, hexanes, silica gel)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 or 2.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting pyrazinone.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, heating for 30-60 minutes at 100-120 °C is a good starting point.[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Representative Conditions for Suzuki Coupling of Dihalogenated Heterocycles

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various dihalogenated nitrogen heterocycles, which can serve as a reference for optimizing the reaction of this compound.

| Heterocyclic Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |

| 2,5-Dibromo-3-methoxypyrazine | Indolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 / 12 | 60-70 | [7] |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 / 16 | 70-85 (C4 selective) | [4] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 12 | >95 (C4 selective) | [8] |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 / 2 | 75 (mono + di) | [9] |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 120 (MW) / 0.67 | 89 | [6] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Caption: Experimental workflow for Suzuki coupling.

Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The 3,5-diamino-1-methylpyrazin-2(1H)-one scaffold is a key pharmacophore in various biologically active molecules. The selective mono- or di-amination of 3,5-Dibromo-1-methylpyrazin-2(1H)-one via the Buchwald-Hartwig reaction offers a versatile route to a library of novel compounds for drug discovery programs.

This document provides detailed application notes and protocols for performing the Buchwald-Hartwig amination on this compound. Due to the lack of specific literature precedent for this substrate, the presented conditions are based on established protocols for structurally related dihaloheterocycles, such as dihalopyridines and dihalopyridazines. A key challenge in the amination of this substrate is the control of regioselectivity between the C3 and C5 positions. The protocols outlined below provide a systematic approach to screen for optimal conditions to achieve the desired mono- or di-aminated products.

Key Considerations for the Amination of this compound

Regioselectivity: The electronic environment of the pyrazinone ring will influence the relative reactivity of the bromine atoms at the C3 and C5 positions. It is anticipated that one position may be more susceptible to oxidative addition to the palladium catalyst than the other. The choice of palladium precursor, ligand, and base can significantly impact the regioselectivity of the mono-amination. Careful analysis of the reaction mixture by techniques such as HPLC and NMR spectroscopy is crucial to determine the ratio of the 3-amino-5-bromo and 5-amino-3-bromo isomers.

Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. The choice of base can affect the reaction rate, yield, and selectivity.

Solvent and Temperature: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. The reaction temperature can influence the reaction rate and in some cases, the selectivity. Microwave irradiation can be employed to accelerate the reaction.

Data Presentation: Recommended Screening Conditions for Mono-amination

The following tables summarize suggested starting conditions for the selective mono-amination of this compound. It is recommended to perform small-scale screening experiments to identify the optimal conditions for a specific amine nucleophile.

Table 1: Palladium Precursor and Ligand Screening

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100 |

| 5 | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 |

| 6 | Pd₂(dba)₃ (1) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 |

Table 2: Base and Solvent Screening

| Entry | Palladium System | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ / Xantphos | NaOtBu (1.5) | Toluene | 100 |

| 2 | Pd(OAc)₂ / Xantphos | KOtBu (1.5) | Toluene | 100 |

| 3 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ (2.0) | Dioxane | 110 |

| 4 | Pd(OAc)₂ / Xantphos | K₃PO₄ (2.0) | Dioxane | 110 |

| 5 | Pd(OAc)₂ / Xantphos | LHMDS (1.5) | THF | 80 |

Experimental Protocols

General Protocol for Screening Mono-amination Reactions

-

To a dry reaction vial, add this compound (1.0 equiv), the desired amine (1.1 equiv), and the base (see Table 2).

-

In a separate vial, prepare a stock solution of the palladium precursor and ligand in the chosen solvent.

-

Add the palladium/ligand solution to the reaction vial.

-

Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the mono-aminated products.

-

Characterize the products by NMR and mass spectrometry to determine the regioselectivity.

Protocol for Di-amination

-

To a dry reaction vial, add this compound (1.0 equiv), the desired amine (2.5 equiv), and NaOtBu (3.0 equiv).

-

Add the palladium precursor (e.g., Pd(OAc)₂, 4 mol%) and ligand (e.g., Xantphos, 8 mol%).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material and mono-aminated intermediates are consumed.

-

Work-up and purify the product as described in the mono-amination protocol.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes & Protocols: Parallel Synthesis of Substituted Pyrazinones Using 3,5-Dibromo-1-methylpyrazin-2(1H)-one as a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1-methylpyrazin-2(1H)-one is a key building block for the synthesis of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. Its di-bromo substitution allows for sequential and site-selective functionalization through modern cross-coupling methodologies. This document provides detailed protocols for the application of this scaffold in parallel synthesis workflows, enabling the rapid generation of novel substituted pyrazinone libraries for high-throughput screening and structure-activity relationship (SAR) studies. The amenability of di-halogenated heterocycles to sequential palladium-catalyzed cross-coupling reactions makes this approach highly effective for creating diverse molecular entities.

Core Application: Kinase Inhibitor Library Synthesis

The pyrazinone core is a common feature in a variety of kinase inhibitors. By leveraging parallel synthesis, a multitude of analogs can be synthesized and screened against a panel of kinases to identify potent and selective inhibitors. The differential reactivity of the bromine atoms on the pyrazinone ring can be exploited to introduce a diverse range of substituents, which is crucial for exploring the chemical space around a pharmacophore.

Experimental Protocols

General Workflow for Parallel Synthesis

The proposed workflow involves a two-step sequential cross-coupling strategy. The first reaction is a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination. This sequence allows for the introduction of two different points of diversity.

Caption: General workflow for the parallel synthesis of a disubstituted pyrazinone library.

Protocol 1: Parallel Suzuki-Miyaura Coupling

This protocol describes the parallel synthesis of a library of 5-aryl-3-bromo-1-methylpyrazin-2(1H)-ones.

Materials:

-

This compound

-

A library of boronic acids or pinacol esters

-

Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and Water (3:1)

-

96-well reaction block with reflux condenser

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (0.2 M in 1,4-dioxane).

-

Prepare a stock solution of Pd(PPh₃)₄ (0.01 M in 1,4-dioxane).

-

Prepare a 2 M aqueous solution of Na₂CO₃.

-

In a 96-well plate, dispense 0.25 mmol of each unique boronic acid into individual wells.

-

-

Reaction Setup (in each well of the 96-well block):

-

To each well containing the boronic acid, add 1.0 mL of the this compound stock solution (0.2 mmol).

-

Add 0.2 mL of the Pd(PPh₃)₄ stock solution (0.002 mmol, 1 mol%).

-

Add 0.3 mL of the 2 M Na₂CO₃ solution.

-

-

Reaction Execution:

-

Seal the 96-well reaction block and place it in a parallel synthesis reactor.

-

Heat the reaction mixture to 90 °C with stirring for 12 hours.

-

Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.

-

-

Work-up and Isolation:

-

After cooling to room temperature, quench each reaction with 1 mL of water.

-

Extract each well with 2 mL of ethyl acetate twice.

-

Combine the organic layers for each reaction and dry over anhydrous sodium sulfate in a 96-well filter plate.

-

Evaporate the solvent to yield the crude intermediate library.

-

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol details the synthesis of the final library of 5-aryl-3-amino-1-methylpyrazin-2(1H)-ones.

Materials:

-

Intermediate library of 5-aryl-3-bromo-1-methylpyrazin-2(1H)-ones

-

A library of primary and secondary amines

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

96-well reaction block

Procedure:

-

Reagent Preparation:

-

Dissolve the crude intermediate library in toluene to a concentration of 0.1 M and dispense 1 mL (0.1 mmol) into each well of a new 96-well reaction block.

-

Prepare a stock solution of Pd₂(dba)₃ (0.005 M in toluene).

-

Prepare a stock solution of XPhos (0.01 M in toluene).

-

Prepare a stock solution of NaOtBu (0.5 M in toluene).

-

In a separate 96-well plate, dispense 0.12 mmol of each unique amine into individual wells.

-

-

Reaction Setup (in each well of the 96-well block):

-

To each well of the intermediate library, add the corresponding amine.

-

Add 0.2 mL of the Pd₂(dba)₃ stock solution (0.001 mmol, 1 mol%).

-

Add 0.2 mL of the XPhos stock solution (0.002 mmol, 2 mol%).

-

Add 0.28 mL of the NaOtBu stock solution (0.14 mmol).

-

-

Reaction Execution:

-

Seal the 96-well reaction block and heat to 100 °C with stirring for 16 hours.

-

Monitor reaction completion via LC-MS.

-

-

Work-up and Purification:

-

After cooling, quench each reaction with 1 mL of saturated aqueous ammonium chloride.

-

Extract with 2 mL of ethyl acetate twice.

-

Combine the organic layers and evaporate the solvent.

-

Purify the library using parallel mass-directed preparative HPLC.

-

Data Presentation

The following tables present representative data from a hypothetical parallel synthesis of a small library.

Table 1: Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | 3-Bromo-1-methyl-5-phenylpyrazin-2(1H)-one | 85 | >95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-1-methylpyrazin-2(1H)-one | 82 | >95 |

| 3 | 3-Chlorophenylboronic acid | 3-Bromo-5-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one | 78 | >90 |

| 4 | Pyridin-3-ylboronic acid | 3-Bromo-1-methyl-5-(pyridin-3-yl)pyrazin-2(1H)-one | 65 | >90 |

Table 2: Buchwald-Hartwig Amination of 3-Bromo-1-methyl-5-phenylpyrazin-2(1H)-one

| Entry | Amine | Product | Yield (%) | Purity (%) |

| 1 | Morpholine | 1-Methyl-3-morpholino-5-phenylpyrazin-2(1H)-one | 75 | >98 |

| 2 | Aniline | 1-Methyl-3-(phenylamino)-5-phenylpyrazin-2(1H)-one | 68 | >95 |

| 3 | Benzylamine | 3-(Benzylamino)-1-methyl-5-phenylpyrazin-2(1H)-one | 72 | >95 |

| 4 | Piperidine | 1-Methyl-5-phenyl-3-(piperidin-1-yl)pyrazin-2(1H)-one | 79 | >98 |

Biological Context: Targeting Kinase Signaling Pathways

Many pyrazinone-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by synthesized pyrazinone inhibitors.

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one, a key intermediate in the development of novel pyrazinone-based compounds. The protocols outlined herein cover the synthesis of the precursor 3,5-dibromopyrazin-2(1H)-one, its subsequent N-methylation to yield the target compound, and further derivatization through palladium-catalyzed cross-coupling reactions. These methods are foundational for the exploration of new chemical entities with potential therapeutic applications. The provided workflows and tabulated data are intended to ensure reproducibility and facilitate the efficient synthesis and derivatization of this important scaffold.

Introduction

Pyrazinone derivatives are a significant class of heterocyclic compounds that are integral to a wide array of biologically active molecules and natural products. Their versatile structure serves as a key building block in medicinal chemistry and drug design. The 3,5-dihalo-2(1H)-pyrazinone core, in particular, offers a reactive scaffold amenable to various chemical modifications, allowing for the systematic exploration of structure-activity relationships. This application note details the synthesis of this compound and its subsequent functionalization, providing researchers with robust protocols for the generation of diverse compound libraries.

Experimental Protocols

Part 1: Synthesis of 3,5-dibromo-pyrazin-2(1H)-one (Precursor)

This protocol is adapted from the diazotization of 2-amino-3,5-dibromopyrazine.

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄, 96%)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium nitrite (3.45 g) in 96% sulfuric acid (27.5 ml) is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of 2-amino-3,5-dibromopyrazine (12.65 g) in 96% sulfuric acid (18.5 ml) is added dropwise to the cooled sodium nitrite solution, maintaining the temperature between 0° and 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (20-25 °C) over 2 hours and is then stirred for an additional 15 hours.

-

The reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed thoroughly with ice-water, and dried to yield 3,5-dibromo-pyrazin-2(1H)-one.

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |

| 2-Amino-3,5-dibromopyrazine (12.65 g) | Sodium nitrite (3.45 g) | Sulfuric acid (46 ml) | 3,5-dibromo-pyrazin-2(1H)-one | ~45% |

Part 2: Synthesis of this compound

This protocol describes the N-methylation of the pyrazinone precursor.

Materials:

-

3,5-dibromo-pyrazin-2(1H)-one

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,5-dibromo-pyrazin-2(1H)-one (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added.

-

The mixture is stirred at room temperature for 10 minutes.

-

Methyl iodide (1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 12-18 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Starting Material | Methylating Agent | Base | Solvent | Product | Typical Yield |

| 3,5-dibromo-pyrazin-2(1H)-one | Methyl iodide | Potassium carbonate | DMF | This compound | 80-95% |

Part 3: Synthesis of 3,5-Disubstituted-1-methylpyrazin-2(1H)-one Derivatives

The bromine atoms on the pyrazinone ring can be readily displaced using palladium-catalyzed cross-coupling reactions to generate a variety of derivatives. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

The solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (0.02 eq), ligand (0.04 eq), and base (2.4 eq).

-

This compound (1.0 eq) and the amine (2.2 eq) are added, followed by the anhydrous solvent.

-

The vessel is sealed and the mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling, the reaction mixture is filtered through a pad of Celite and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the aminated product.

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 3,5-Diaryl-1-methylpyrazin-2(1H)-one |

| Buchwald-Hartwig | This compound | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 3,5-Diamino-1-methylpyrazin-2(1H)-one |

Experimental Workflow

Caption: Synthetic workflow for this compound and its derivatives.

Application of 3,5-Dibromo-1-methylpyrazin-2(1H)-one in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals